molecular formula C23H24N4O3S B2788626 N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251623-81-0

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2788626
CAS No.: 1251623-81-0
M. Wt: 436.53
InChI Key: LATNIGLDXZMUAJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine ring system substituted with a p-tolyl group at position 4 and a 1,1-dioxide moiety. The acetamide group at position 2 is further functionalized with a 3,5-dimethylphenyl substituent. The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups (on the phenyl and p-tolyl substituents) and the electron-withdrawing sulfone group, which may enhance stability and binding interactions .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-6-8-20(9-7-16)27-15-26(31(29,30)21-5-4-10-24-23(21)27)14-22(28)25-19-12-17(2)11-18(3)13-19/h4-13H,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATNIGLDXZMUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide (CAS Number: 1251623-81-0) is a complex organic compound with potential biological activity. Its unique structure suggests various pharmacological properties that warrant detailed exploration.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H24N4O3S
Molecular Weight436.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that compounds within the pyrido[2,3-e][1,2,4]thiadiazin class exhibit significant biological activities including anti-inflammatory and anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, a derivative with a similar structure exhibited enhanced anticancer activity with an IC50 value of 0.3 μM against various cancer cell lines, indicating a promising therapeutic application in oncology .

Inhibition Studies

Inhibition assays have shown that compounds similar to this compound can effectively inhibit key enzymes involved in cancer metabolism. These findings suggest that this compound may share similar inhibitory properties.

Case Study 1: Anticancer Effects

In a controlled study examining the effects of pyrido derivatives on cancer cells:

  • Cell Lines Tested : Various including ALL (Acute Lymphoblastic Leukemia) and neuroblastoma lines.
  • Results : Significant reduction in cell viability was observed with IC50 values ranging from 0.3 to 0.5 μM for ALL cells compared to higher values for neuroblastoma cells (0.5–1.2 μM), suggesting selective potency against certain cancer types .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of similar thiadiazine derivatives:

  • Methodology : In vitro assays measuring cytokine production in response to inflammatory stimuli.
  • Results : Compounds demonstrated a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), indicating potential therapeutic benefits in inflammatory diseases.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive functional groups:

  • Amide group : Prone to hydrolysis under acidic or basic conditions to form carboxylic acids.

  • 1,1-Dioxido group (sulfone) : Typically stable but may participate in elimination reactions if adjacent to leaving groups.

  • Aromatic rings (p-tolyl and dimethylphenyl) : Susceptible to electrophilic aromatic substitution, though steric hindrance from substituents may reduce reactivity.

  • Thiadiazine ring : Potential sites for nucleophilic attack or ring-opening under harsh conditions .

Reaction Mechanisms and Conditions

Reaction Type Conditions Outcome
Amide hydrolysis Acidic (HCl) or basic (NaOH)Formation of carboxylic acid derivative
Electrophilic substitution Nitration (HNO₃/H₂SO₄) or brominationSubstitution at aromatic positions (e.g., para to methyl groups)
Reduction (sulfone) LiAlH₄ or catalytic hydrogenationPotential reduction to thiol group, though stability is uncertain
Ring-opening Strong acids (e.g., HCl)Cleavage of thiadiazine ring, forming linear intermediates

Stability and Reactivity Trends

  • Stability : The sulfone group and aromatic substituents likely enhance thermal and photolytic stability .

  • Reactivity : The amide group and thiadiazine ring are expected to be the most reactive sites due to electron-rich nitrogen and sulfur atoms.

Limitations and Data Gaps

  • Structural specificity : The analysis is inferred from analogous compounds (e.g., N-(2,3-dimethylphenyl) and N-(2,5-dimethylphenyl) derivatives) .

  • Experimental validation : No direct pharmacological or reaction data for this exact compound could be identified in the provided sources.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Features
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 4-(p-tolyl), 2-(N-(3,5-dimethylphenyl)acetamide C23H24N4O3S 1,1-Dioxido group; dimethylphenyl enhances lipophilicity
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[4,3-e][1,2,4]thiadiazine 4-(m-tolyl) C13H11N3O3S m-Tolyl substitution; lacks acetamide group; simpler scaffold
4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido[4,3-e][1,2,4]thiadiazine 4-(3-tolyl) C13H11N3O3S Similar to above but with 3-tolyl; positional isomerism affects interactions

Key Observations :

  • Substituent Effects: The p-tolyl group (target) vs. m-tolyl () influences steric and electronic interactions. The acetamide group in the target introduces hydrogen-bonding capability absent in simpler thiadiazinones .

Thiadiazole-Acetamide Derivatives

Table 2: Acetamide-Functionalized Analogues

Compound Name Core Structure Substituents Molecular Formula Key Features
N-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 5-(4-ethoxy-3,5-dimethoxyphenyl) C14H17N3O4S Electron-rich aryl substituents; ethoxy and methoxy groups enhance solubility
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 2-fluorobenzyl, 3,4-dimethyl C20H18FN3O2S Fluorine atom increases electronegativity; benzothiazine core enhances rigidity

Key Observations :

  • Acetamide Functionality : Both the target and compounds utilize acetamide as a linker, but substituents vary significantly. The 3,5-dimethylphenyl group (target) offers steric bulk compared to the 2-fluorobenzyl group (), which may affect membrane permeability .
  • Electron Effects : The target’s methyl groups (electron-donating) contrast with the electron-withdrawing nitro groups in ’s pyrazole-thiadiazole hybrids, suggesting divergent reactivity and stability profiles .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Maintained between 60–120°C to avoid side reactions (e.g., decomposition of the thiadiazine ring) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Reaction time : Extended stirring (6–24 hours) ensures complete cyclization of the pyrido-thiadiazine core . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/DMF mixtures) is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₉H₂₉N₃O₃S₂) with <2 ppm error .
  • X-ray crystallography : Used in structurally analogous compounds to confirm dihedral angles between the pyrido-thiadiazine and p-tolyl groups .

Q. How does the electronic nature of substituents (e.g., p-tolyl vs. halogenated aryl groups) influence reactivity during synthesis?

Electron-donating groups (e.g., p-tolyl’s methyl) stabilize intermediates via resonance, reducing side reactions during cyclization. In contrast, electron-withdrawing groups (e.g., Cl/F) require harsher conditions (e.g., higher temps or Lewis acid catalysts) . Substituent effects are quantified using Hammett σ values in analogous thiadiazine derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

  • Dose-response normalization : Account for variations in cell permeability by comparing IC₅₀ values under standardized conditions (e.g., serum-free media) .
  • Metabolite profiling : Use LC-MS to identify degradation products in cell-based vs. cell-free assays that may alter activity .
  • Target engagement assays : Employ thermal shift or SPR to confirm direct binding to hypothesized targets (e.g., kinase domains) .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Simulate interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock Vina. Focus on residues with high B-factor values to identify flexible regions for modification .
  • QSAR modeling : Correlate substituent properties (logP, molar refractivity) with activity data from analogs to predict optimal R-group substitutions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What advanced synthetic methodologies (e.g., flow chemistry, microwave-assisted synthesis) could improve scalability and efficiency?

  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., from 24 hours to 30 minutes) while maintaining >85% yield .
  • Flow chemistry : Enables precise control of exothermic steps (e.g., acetylations) and in-line purification via scavenger resins .
  • Automated high-throughput screening : Identifies optimal catalyst combinations (e.g., Pd/Cu for Suzuki couplings) in multi-step sequences .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in spectral data for this compound?

  • Standardized sample prep : Dissolve samples in deuterated DMSO-d₆ with 0.03% TMS for consistent NMR referencing .
  • Collaborative validation : Share raw spectral data (e.g., via repositories like Zenodo) to cross-verify peak assignments across labs .

Q. What strategies mitigate degradation of the 1,1-dioxido-thiadiazine moiety during long-term storage?

  • Lyophilization : Store in amber vials under argon at -20°C to prevent hydrolysis .
  • Stabilizers : Add 1% w/v ascorbic acid to DMSO stock solutions to inhibit oxidation .

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